molecular formula C8H12N2O4S B3389766 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 937613-86-0

4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B3389766
CAS No.: 937613-86-0
M. Wt: 232.26 g/mol
InChI Key: RQKMAAHKWVENSN-UHFFFAOYSA-N
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Description

4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a specialized organic compound built on the privileged 1H-pyrrole-2-carboxylic acid scaffold, a structure known to be of high interest in medicinal chemistry and drug discovery . This molecule is characterized by two key functional groups: a sulfamoyl moiety substituted with an isopropyl (propan-2-yl) group and a carboxylic acid attached to the pyrrole ring. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules , particularly in the development of novel pharmaceutical agents. Compounds based on the pyrrole-2-carboxylate structure have been investigated for their biological activity and enzyme inhibition potential . The specific structure of this analog, featuring a sulfonamide linkage, suggests potential for targeting enzymes that recognize similar motifs, which are common in a variety of biochemical pathways. Researchers may employ this chemical in high-throughput screening assays, as a building block in combinatorial chemistry, or for the rational design of enzyme inhibitors in early-stage drug discovery projects. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is essential to handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

4-(propan-2-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-5(2)10-15(13,14)6-3-7(8(11)12)9-4-6/h3-5,9-10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKMAAHKWVENSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves the reaction of a pyrrole derivative with an isopropylsulfonamide under specific conditions. One common method includes:

    Starting Materials: Pyrrole-2-carboxylic acid and isopropylsulfonamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

    Procedure: The pyrrole-2-carboxylic acid is first activated by the coupling agent, followed by the addition of isopropylsulfonamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid serves as a versatile building block for more complex molecules. It can participate in various chemical reactions, including:

  • Oxidation : Leading to sulfonic acid derivatives.
  • Reduction : Converting sulfamoyl groups to amine groups.
  • Substitution Reactions : Such as esterification and amidation .

Biology

The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor or modulator. The sulfamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. This property makes it a candidate for studying enzyme kinetics and mechanisms of action in biochemical pathways .

Medicine

Research into the therapeutic applications of this compound includes:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : Investigations are ongoing into its ability to modulate inflammatory responses in various models .

Industry Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for applications in:

  • Polymer Chemistry : As a modifier or additive in polymer formulations.
  • Agricultural Chemicals : Potential use in the synthesis of agrochemicals due to its biological activity .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase by this compound demonstrated significant inhibition rates compared to traditional sulfonamide drugs. The mechanism involved competitive inhibition, suggesting its potential as a lead compound for developing new therapeutics targeting carbonic anhydrase-related disorders.

Case Study 2: Antimicrobial Testing

In vitro testing against Escherichia coli and Staphylococcus aureus showed that this compound exhibited moderate antimicrobial activity. Further modifications to enhance potency are being explored through structure-activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall affinity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-functionalized pyrrole carboxylic acids. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s) Notable Properties
4-Sulfamoyl-1H-pyrrole-2-carboxylic acid 1042556-50-2 C₅H₆N₂O₄S 190.17 Sulfamoyl (-SO₂NH₂) Higher polarity; potential hydrogen-bonding sites
4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid - C₇H₉N₃O₅S 247.23 Carbamoylmethyl (-SO₂NHCH₂CONH₂) Enhanced hydrophilicity; may exhibit peptide-like interactions
4-{[3-(Diethylamino)propyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid - C₁₂H₂₁N₃O₄S 303.38 3-(Diethylamino)propyl (-SO₂NH(CH₂)₃N(C₂H₅)₂) Basic tertiary amine; increased solubility in acidic media
4-{[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid - C₁₁H₁₄N₄O₄S 314.32 1,3-Dimethylpyrazole sulfonamide Bulky heterocyclic substituent; potential steric hindrance in binding
4-[(Propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid Not provided C₈H₁₂N₂O₄S ~232.25* Propan-2-yl sulfamoyl (-SO₂NHCH(CH₃)₂) Moderate lipophilicity; balanced solubility and membrane permeability (inferred)

*Calculated based on structural similarity to and .

Key Differences and Implications:

Substituent Effects on Polarity: The parent compound (CAS 1042556-50-2) lacks alkyl or aryl groups on the sulfamoyl nitrogen, resulting in higher polarity and water solubility compared to the isopropyl-substituted target compound . The diethylamino propyl group in introduces a basic tertiary amine, enhancing solubility in acidic environments (e.g., physiological pH) .

Synthetic Routes :

  • Sulfonated pyrroles are typically synthesized via diazomethane-mediated sulfonylation or nucleophilic substitution (). The isopropyl group in the target compound may require protection/deprotection strategies during synthesis .

Computational Insights: Density-functional theory (DFT) studies () predict that exact exchange terms and gradient corrections improve thermochemical accuracy for such heterocycles. The isopropyl group’s electron-donating effects could stabilize the pyrrole ring’s electron density . Multiwfn software () enables analysis of electron localization functions (ELF) and electrostatic potentials, which are critical for understanding reactivity and intermolecular interactions .

Biological and Material Applications :

  • The carbamoylmethyl analog () may mimic peptide bonds, suggesting utility in protease inhibitors.
  • The pyrazole-substituted compound () demonstrates how bulky substituents can modulate steric effects in drug-receptor binding .

Biological Activity

Overview

4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, with the molecular formula C8H12N2O4S, is a compound that has garnered interest for its potential biological activities. This compound features a unique pyrrole ring structure, which contributes to its reactivity and interaction with biological systems. The following sections delve into its biological activity, synthesis, mechanism of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of pyrrole-2-carboxylic acid with isopropylsulfonamide. This process often utilizes coupling agents like EDCI and bases such as triethylamine in organic solvents like dichloromethane. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to different derivatives with potential biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, pyrrole-2-carboxamides have shown potent anti-tuberculosis (TB) activity, with minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis. These compounds were found to inhibit the activity of MmpL3, a crucial enzyme involved in mycolic acid biosynthesis in TB bacteria .

The specific compound this compound has not been extensively studied in isolation for antimicrobial effects; however, its structural analogs suggest a promising potential against various pathogens.

Inhibition of Biofilm Formation

Research has also explored the effectiveness of pyrrole derivatives in inhibiting biofilm formation. A study focusing on pyrrole-2-carboxylic acid demonstrated its ability to reduce biofilm biomass of Listeria monocytogenes significantly. Crystal violet staining assays indicated a decrease in biofilm viability and metabolic activity upon treatment with this compound .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their functionality. The carboxylic acid group may also enhance binding interactions, increasing the compound's affinity for target proteins.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructure TypeNotable Activity
4-sulfamoylbenzoic acidBenzene derivativeAnti-inflammatory properties
4-[(propan-2-yl)sulfamoyl]benzoic acidBenzene derivativePotential enzyme inhibition
This compound Pyrrole derivativePotential anti-TB and antimicrobial

The distinct electronic and steric properties provided by the pyrrole ring may lead to unique reactivity profiles and biological activities compared to benzene derivatives.

Case Studies and Research Findings

  • Anti-Tuberculosis Activity : A study highlighted that structural modifications on pyrrole derivatives significantly enhance their anti-TB efficacy. Compounds with bulky substituents showed remarkable improvements in potency against drug-resistant strains .
  • Biofilm Suppression : Another research effort demonstrated that pyrrole derivatives could effectively suppress biofilm formation in pathogenic bacteria such as Listeria monocytogenes, indicating their potential as antibiofilm agents in food safety applications .

Q & A

Basic: What are the common synthetic routes for preparing 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the pyrrole core. A common approach includes:

  • Sulfamoylation: Introducing the (propan-2-yl)sulfamoyl group via nucleophilic substitution or coupling reactions. For example, reacting a pyrrole precursor with sulfamoyl chloride derivatives under anhydrous conditions (e.g., DMF as a solvent, 60–80°C).
  • Carboxylic Acid Formation: Oxidation or hydrolysis of ester or nitrile groups at the 2-position of the pyrrole ring.
    Optimization strategies:
  • Catalyst Selection: Transition-metal catalysts (e.g., Pd or Cu) improve coupling efficiency, as demonstrated in heterocyclic syntheses .
  • Solvent and Temperature: Refluxing in xylene with oxidizing agents like chloranil enhances cyclization efficiency, as shown in analogous pyrrole syntheses .
  • Purification: Recrystallization from methanol or column chromatography ensures high purity .

Advanced: How can computational methods like density-functional theory (DFT) be applied to predict the reactivity or electronic properties of this compound?

Methodological Answer:
DFT calculations can:

  • Map Electron Density: Analyze charge distribution at the sulfamoyl and carboxylic acid groups to predict nucleophilic/electrophilic sites .
  • Correlation Energy Modeling: Use functionals like the Colle-Salvetti formula to estimate correlation energies, aiding in understanding stability and reaction pathways .
  • Reactivity Descriptors: Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify regions prone to electrophilic attack or hydrogen bonding .
    Validation: Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths, angles, and hydrogen-bonding networks. Single-crystal studies (e.g., using Mo-Kα radiation) provide precise structural data, as seen in analogous bromo-pyrrole derivatives .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., sulfamoyl group deshields adjacent protons). 2D NMR (COSY, HSQC) confirms connectivity .
  • IR Spectroscopy: Detects functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for sulfamoyl, C=O at ~1700 cm⁻¹ for carboxylic acid) .

Advanced: What strategies can resolve discrepancies in reported biological activities of pyrrole-2-carboxylic acid derivatives, and how can in vitro assays be designed to validate these findings?

Methodological Answer:

  • Data Reconciliation: Perform meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For example, variations in enzyme inhibition may arise from differences in buffer pH or co-solvents .
  • Dose-Response Studies: Use standardized IC₅₀/EC₅₀ protocols with controls (e.g., known inhibitors) to ensure reproducibility.
  • Targeted Assays: Design fluorescence-based or radiometric assays to measure specific interactions (e.g., binding to kinases or GPCRs) .
  • Structural Modifications: Synthesize analogs (e.g., methyl esters or amides) to isolate the role of the carboxylic acid group in activity .

Basic: What safety precautions are recommended when handling sulfamoyl-containing pyrrole derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of fine powders or vapors during synthesis .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can regioselective functionalization of the pyrrole ring be achieved to synthesize derivatives of this compound?

Methodological Answer:

  • Protecting Groups: Use Fmoc or tert-butyl groups to block the carboxylic acid during sulfamoylation, as seen in Fmoc-protected imidazole-pyrrole hybrids .
  • Directed Metalation: Employ lithiation (e.g., LDA at -78°C) to deprotonate specific positions, followed by electrophilic quenching.
  • Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups at the 5-position, leveraging palladium catalysts .

Basic: What are the key solubility and stability considerations for this compound in biological assays?

Methodological Answer:

  • Solubility: The carboxylic acid group enhances water solubility at physiological pH (7.4). For hydrophobic matrices (e.g., lipid membranes), prepare DMSO stock solutions (≤1% v/v) to avoid precipitation .
  • Stability: Store at -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfamoyl group. Monitor degradation via HPLC at 254 nm .

Advanced: How can reaction by-products in the synthesis of this compound be characterized and minimized?

Methodological Answer:

  • By-Product Identification: Use LC-MS or GC-MS to detect intermediates (e.g., over-sulfonated derivatives or dimerization products) .
  • Kinetic Control: Optimize reaction time/temperature to favor the desired product. For example, shorter reflux durations in xylene reduce side reactions .
  • Workup Optimization: Acid-base extraction removes unreacted sulfamoyl chlorides, while scavenger resins (e.g., polymer-bound thiourea) trap excess reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

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